2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O7/c30-25(28-17-6-7-21-22(10-17)36-15-35-21)14-29-13-19(26(31)16-4-2-1-3-5-16)27(32)18-11-23-24(12-20(18)29)34-9-8-33-23/h1-7,10-13H,8-9,14-15H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSPFEKRQGSMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of CCG-134265 is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis.
Mode of Action
CCG-134265 acts as an inhibitor of Rho signaling. The compound inhibits the nuclear accumulation of MRTF-A. The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out.
類似化合物との比較
Key Observations:
The 4-chlorobenzoyl variant (C₂₇H₂₀ClN₂O₇) introduces a halogen, which may improve binding affinity to hydrophobic pockets in target proteins but could elevate toxicity risks (). Replacing the 1,3-benzodioxol-5-yl group with 2,4-dimethoxyphenyl () retains similar polarity but alters hydrogen-bonding capacity due to methoxy vs. dioxol oxygen positioning.
Computational Similarity: Structural analogs share a high Tanimoto coefficient (>0.85) in fingerprint-based comparisons, suggesting conserved pharmacophoric features ().
Hypothetical Pharmacological Profiles
While biological data for the target compound are absent in the evidence, inferences can be drawn from related compounds:
- Anticancer Potential: Analogous [1,4]dioxinoquinoline derivatives with substituted benzoyl groups exhibit activity against cancer cell lines, likely through topoisomerase inhibition or intercalation ().
- CNS Activity : The 1,3-benzodioxol moiety is structurally similar to psychoactive compounds (e.g., MDMA derivatives), suggesting possible blood-brain barrier penetration ().
- Metabolic Stability : The dioxol ring may confer resistance to oxidative metabolism compared to methoxy-substituted analogs, extending half-life ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
